Dihydrolevobunolol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3/t12-,15?/m0/s1 |
InChI Key |
LGXDICLRWHYEIS-SFVWDYPZSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |
Synonyms |
dihydrobunolol dihydrolevobunolol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Purposes
Diverse Synthetic Pathways to Dihydrolevobunolol
The generation of this compound for research can be achieved through several synthetic strategies, primarily involving enzymatic biotransformation and the chemical reduction of its precursor, levobunolol (B1674948).
Enzymatic Biotransformation Mechanisms (e.g., Ketone Reductase Activity)
The biotransformation of levobunolol to this compound is predominantly mediated by ketone reductases, a class of NAD(P)H-dependent oxidoreductases. scielo.brnih.gov These enzymes catalyze the stereoselective reduction of the ketone group on the tetralone ring of levobunolol to a secondary alcohol, yielding this compound. scielo.brclinicalgate.com This enzymatic conversion is a key metabolic pathway observed in various biological systems, including ocular and hepatic tissues. researchgate.netresearchgate.net
In vitro studies utilizing S9 fractions from rat, rabbit, and human ocular and liver tissues have demonstrated the formation of this compound from levobunolol. researchgate.netresearchgate.net These studies highlight the significant role of carbonyl reductases, which are abundantly expressed in the liver, in this biotransformation. researchgate.net The activity of these reductases is not limited to the liver; ocular tissues, including the cornea, iris-ciliary body, and lens, also possess the enzymatic machinery to carry out this reduction. nih.govpsu.edu The corneal epithelium, in particular, has been identified as a major site of this metabolic conversion. nih.gov
The enzymatic reduction can be influenced by the presence of cofactors such as NADPH. scielo.br Research has shown that the process is sensitive to inhibitors like metyrapone, indicating the specific nature of the enzymes involved. psu.edu The use of purified ketoreductases or whole-cell biocatalysts, such as those derived from Saccharomyces cerevisiae, offers a green and highly selective alternative for synthesizing chiral alcohols like this compound. nih.govtudelft.nl Engineered ketoreductases with improved activity and stability are also being developed for industrial-scale biocatalytic synthesis. nih.govgoogle.com
Table 1: Key Enzymes and Tissues in the Biotransformation of Levobunolol
| Enzyme Family | Specific Enzyme Type(s) | Key Tissues Involved | Cofactor |
| Aldo-Keto Reductases | Carbonyl Reductase, Ketone Reductase | Liver, Cornea, Iris-ciliary body, Lens | NADPH |
Precursor Chemistry and Reduction Pathways (e.g., Levobunolol Reduction)
The primary chemical pathway to synthesize this compound involves the reduction of its precursor, levobunolol. scielo.bracs.org This process focuses on the conversion of the ketone functional group in the tetralone moiety of levobunolol to a hydroxyl group.
A common laboratory method for this reduction is the use of sodium borohydride (B1222165) (NaBH4). acs.org This reducing agent can stereoselectively reduce the naphthone to a naphthol. acs.org The reaction is typically carried out under controlled conditions to ensure high yield and purity of the resulting this compound.
Derivatization Strategies for Advanced Research Applications
To further investigate the properties and biological activities of this compound, various derivatization strategies can be employed. These include the synthesis of analogues for structure-activity relationship studies and the preparation of labeled versions for mechanistic investigations.
Synthesis of Analogues for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netfrontiersin.org For this compound, the synthesis of analogues can provide insights into the key structural features required for its beta-blocking activity.
Analogues can be created by modifying different parts of the this compound molecule, such as the aromatic naphthalene (B1677914) ring, the side chain, or the tertiary amine group. For instance, introducing different substituents on the aromatic ring could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with beta-adrenergic receptors. nih.gov Similarly, altering the length or branching of the side chain, or substituting the tert-butyl group on the nitrogen atom with other alkyl or aryl groups, could influence receptor binding affinity and selectivity. frontiersin.org
The synthesis of these analogues would typically follow similar synthetic routes as for this compound, with modifications made to the starting materials or intermediates. acs.org The resulting library of compounds would then be screened for their biological activity, and the data analyzed to establish quantitative structure-activity relationships (QSAR). nih.gov This information is invaluable for the rational design of new compounds with improved pharmacological profiles.
Preparation of Labeled this compound for Mechanistic Studies
To trace the metabolic fate and elucidate the mechanism of action of this compound, isotopically labeled versions of the compound are indispensable. Labeling with stable isotopes (e.g., deuterium, 13C, 15N) or radioactive isotopes (e.g., 3H, 14C) allows for the tracking of the molecule in biological systems. e-lactancia.org
The synthesis of labeled this compound requires the incorporation of the isotopic label at a specific position in the molecule. This can be achieved by using a labeled precursor in the synthetic pathway. For example, a labeled version of levobunolol could be synthesized and then reduced to produce labeled this compound.
Labeled this compound is crucial for a variety of research applications, including:
Pharmacokinetic studies: to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. e-lactancia.org
Metabolite identification: to identify further metabolites of this compound.
Receptor binding assays: to quantify the binding affinity of the compound to its target receptors.
Mechanism of action studies: to investigate the molecular interactions and downstream signaling pathways affected by the compound.
Advanced Analytical Techniques for Research Compound Characterization
The characterization of synthesized this compound and its analogues is essential to confirm their identity, purity, and structure. A variety of advanced analytical techniques are employed for this purpose. researchgate.netinfinitiaresearch.comprobion.frnih.gov
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. psu.edudss.go.th Coupled with fluorescence or ultraviolet (UV) detection, HPLC allows for sensitive and accurate measurement of the compound in various matrices, including biological fluids. dss.go.thresearchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural elucidation and confirmation of this compound and its metabolites. researchgate.netauckland.ac.nzmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that serve as a fingerprint for the compound, aiding in its definitive identification. researchgate.net
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are also vital for structural characterization. researchgate.netmdpi.com NMR provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy helps to identify the functional groups present.
Electrochemical techniques, such as voltammetry, have also been developed for the determination of levobunolol and could potentially be adapted for this compound. scielo.br These methods can offer high sensitivity for detecting the compound in pharmaceutical formulations and biological samples. scielo.br
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification |
| Mass Spectrometry (MS) | Structural Elucidation, Identification, Quantification |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Measurement, Elemental Composition |
| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation, Fragmentation Analysis |
| Nuclear Magnetic Resonance (NMR) | Detailed Structural Information |
| Infrared (IR) Spectroscopy | Functional Group Identification |
| Electrochemical Methods | Quantification in various matrices |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound in various biological fluids. tandfonline.com This technique offers high reproducibility, selectivity, and sensitivity, which are critical for pharmacokinetic and metabolism studies. tandfonline.com The fundamental principle of quantitative HPLC analysis involves comparing the peak height or area of the analyte in a sample to that of one or more standards. ksu.edu.sa For accurate quantification, a calibration curve is typically constructed by analyzing a series of standard solutions with known concentrations under the same chromatographic conditions. drawellanalytical.com
A key factor in optimizing the HPLC separation of this compound is the pH of the mobile phase. Research has shown that the retention time of related compounds can be significantly influenced by pH. For instance, at a pH of 4.5, the retention time of levobunolol was too short for effective resolution from endogenous plasma peaks. By reducing the pH to 3.5, an optimal balance between retention times and column stability was achieved. tandfonline.com High-coverage C18 columns, such as Ultrasphere, have demonstrated superior longevity and efficiency compared to other C18 columns for this type of analysis. tandfonline.com
Chiral Separation Techniques (e.g., Chiral AGP stationary phase)
The separation of enantiomers is a critical aspect of pharmaceutical analysis, and for this purpose, chiral stationary phases (CSPs) are employed in HPLC. The CHIRAL-AGP stationary phase, which is based on α1-acid glycoprotein (B1211001) (AGP) immobilized on porous silica (B1680970) particles, is particularly effective for the direct resolution of racemic compounds, including amines, acids, and nonprotolytic compounds, without the need for derivatization. labicom.czthelabstore.co.uk This makes it a versatile choice for a broad range of chiral separations. sigmaaldrich.com
The enantioselectivity of a CHIRAL-AGP column can be finely tuned by modifying the mobile phase composition. hplc.eu Factors such as pH, the type and concentration of the buffer (e.g., phosphate, acetate (B1210297), citrate), and the nature and concentration of uncharged organic modifiers (e.g., 2-propanol, acetonitrile) all play a role in optimizing the separation. labicom.czhplc.eu The unique characteristic of the AGP column is that its chiral bonding properties can be altered dynamically by these mobile phase adjustments, allowing for the induction and improvement of enantioselectivity. hplc.eu
Table 1: Parameters Influencing Chiral Separation on AGP Columns
| Parameter | Effect on Separation | Examples of Modifiers |
| pH | Influences the ionization state of both the analyte and the stationary phase, affecting retention and selectivity. hplc.eu | Phosphate buffers, acetate buffers. hplc.eu |
| Buffer | The nature and concentration of the buffer can impact the ionic interactions and overall resolution. hplc.eu | Phosphate, acetate, citrate, tris, formate. hplc.eu |
| Uncharged Organic Modifier | Affects the hydrophobicity of the mobile phase, thereby influencing retention times and enantioselectivity. labicom.cz | 2-propanol, 1-propanol, acetonitrile, ethanol, methanol. hplc.eu |
| Charged Modifier | Can be used in low concentrations to further regulate retention and enantioselectivity for specific applications. chiraltech.com | N,N-dimethyloctylamine (DMOA), octanoic acid (OA). chiraltech.com |
UV/Fluorescence Dual Detection Systems
For enhanced sensitivity and selectivity in the analysis of this compound and its parent compound, a UV/fluorescence dual detection system can be employed. tandfonline.com This approach allows for the simultaneous monitoring of both compounds, leveraging their distinct spectroscopic properties. tandfonline.com Fluorescence detection is inherently more selective and can be several orders of magnitude more sensitive than UV detection for compounds that fluoresce. thermofisher.comchromatographyonline.com
This compound exhibits native fluorescence, with excitation maxima around 225 nm and 275 nm, and an emission maximum at 297 nm. tandfonline.com By setting the fluorescence detector to these optimal wavelengths, a high degree of sensitivity can be achieved. For instance, a sensitivity of 1 ng for this compound has been reported using this method. tandfonline.com The use of a dual-detector system, combining the broad applicability of UV detection with the high sensitivity of fluorescence detection, provides a comprehensive analytical tool for complex biological samples. tandfonline.comdenovix.com
High-Resolution Mass Spectrometry (LC-MSn, Orbitrap-XL) for Metabolite Identification and Characterization
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the identification and structural elucidation of metabolites in complex biological matrices. thermofisher.com Instruments like the LTQ Orbitrap XL, which combine a linear ion trap with an Orbitrap mass analyzer, offer exceptional mass accuracy, high resolution, and the capability for MSn fragmentation experiments. thermofisher.comthermoscientific.com This enables the confident identification of known and unknown metabolites. thermofisher.com
The general workflow involves separating metabolites using liquid chromatography, followed by ionization and mass analysis. The high-resolution capability of the Orbitrap analyzer allows for the determination of the elemental composition of the detected ions with high confidence. thermofisher.com Subsequent MSn fragmentation, performed in the linear ion trap, provides structural information by breaking down the parent ion into smaller fragments. pragolab.sk This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification by comparing it to spectral libraries or through de novo interpretation. The AcquireX workflow, for example, facilitates the intelligent acquisition of MS/MS data on a wide range of compounds detected in a sample. thermofisher.com The combination of accurate mass measurement and detailed fragmentation data is invaluable for distinguishing between structurally similar metabolites. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the profiling of small molecule metabolites. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. lcms.cz For non-volatile metabolites, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov
GC-MS offers excellent chromatographic resolution, allowing for the separation of complex mixtures of metabolites. lcms.cz Following separation by the gas chromatograph, the compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which are highly reproducible and characteristic of the compound's structure, can be matched against extensive spectral libraries for confident identification. lcms.cz GC-MS-based metabolomics can be used for both targeted and untargeted profiling. In targeted analysis, specific known metabolites are quantified, while untargeted profiling aims to detect and identify as many metabolites as possible in a sample to discover novel biomarkers or metabolic pathways. nih.gov This technique has been successfully applied to profile a wide range of chemical classes, including alcohols, acids, esters, and sugars, in various biological samples. nih.govmdpi.com
Table 2: Comparison of Analytical Techniques for this compound Research
| Technique | Primary Application | Key Advantages |
| HPLC-UV/Fluorescence | Quantitative analysis in biological fluids. tandfonline.com | High reproducibility, selectivity, and sensitivity, especially with dual detection. tandfonline.com |
| Chiral HPLC | Separation of enantiomers. labicom.cz | Direct resolution of racemic compounds without derivatization. labicom.czthelabstore.co.uk |
| LC-MSn (Orbitrap-XL) | Metabolite identification and structural characterization. thermofisher.compragolab.sk | High mass accuracy, high resolution, and detailed structural information from MSn fragmentation. thermofisher.comthermoscientific.com |
| GC-MS | Metabolite profiling of volatile and derivatized non-volatile compounds. nih.gov | Excellent chromatographic separation and confident compound identification through spectral libraries. lcms.cz |
Spectroscopic Approaches in Compound Characterization for Research
Spectroscopic techniques are indispensable for the structural characterization of chemical compounds in a research setting. sgs.com Methods such as UV-Visible (UV-Vis) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about a molecule's structure and functional groups. americanpharmaceuticalreview.comresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores. americanpharmaceuticalreview.com As mentioned earlier, this compound has characteristic UV absorption maxima. tandfonline.com FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. americanpharmaceuticalreview.com NMR spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For complex biological samples, advanced techniques like confocal Raman spectroscopy are also being explored for their ability to provide spatially resolved chemical information. nih.gov The collective data from these spectroscopic methods, often used in conjunction with mass spectrometry, allows for the unambiguous confirmation of a compound's identity and structure. researchgate.netmtu.edu
Pharmacological Characterization at the Molecular and Cellular Levels Preclinical Focus
Beta-Adrenergic Receptor Binding Kinetics and Affinity Profiling
Dihydrolevobunolol demonstrates high-affinity binding to beta-adrenergic receptors, a characteristic feature of potent antagonists in this class. nih.govnih.gov The binding process is typically rapid and reversible. nih.gov The affinity of a ligand for its receptor is a critical determinant of its potency. Studies involving radioligand binding assays are instrumental in quantifying these interactions, providing data on dissociation constants (Kd) which are inversely proportional to binding affinity. nih.gov For instance, high-affinity binding is characterized by low nanomolar dissociation constants. nih.gov
Beta-adrenergic receptors are broadly classified into β1 and β2 subtypes, which are distributed differently throughout the body and mediate distinct physiological effects. wikipedia.orgyoutube.com β1-receptors are predominantly found in the heart, while β2-receptors are abundant in the lungs and vascular smooth muscle. wikipedia.org this compound, like its parent compound levobunolol (B1674948), is considered a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenoceptors. nih.govtimeofcare.com This lack of selectivity is a common feature among first-generation beta-blockers. cvpharmacology.com
The selectivity of various beta-blockers can be quantified by comparing their binding affinities for β1 and β2 receptors. A lower selectivity ratio indicates a more non-selective profile. The data in the table below, gathered from various preclinical studies, illustrates the comparative selectivity of different beta-antagonists.
| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity (β2/β1) | Class |
|---|---|---|---|---|
| Bisoprolol | 10 | 140 | 14 | β1-selective |
| Atenolol | 100 | 1400 | 14 | β1-selective |
| Metoprolol | 40 | 800 | 20 | β1-selective |
| Timolol (B1209231) | 5.2 | 0.2 | 0.038 | Non-selective |
| Propranolol | 3.2 | 1.6 | 0.5 | Non-selective |
This table presents representative data and the values for this compound would be expected to be in the range of non-selective agents.
Computational modeling and simulation are increasingly valuable tools for understanding the intricacies of ligand-receptor interactions. mdpi.comarxiv.org These methods can predict the binding poses of ligands within the receptor's binding pocket and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com Molecular dynamics simulations, for example, can provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Such computational approaches can complement experimental data and guide the design of new molecules with desired affinity and selectivity profiles. nih.govfrontiersin.org
Intracellular Signaling Cascades and Mechanistic Interrogations
The binding of an antagonist like this compound to a beta-adrenergic receptor blocks the downstream signaling normally initiated by endogenous agonists like epinephrine (B1671497) and norepinephrine. cvpharmacology.com Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs), which represent a large family of cell surface receptors that play a crucial role in cellular communication. wikipedia.orggpcrdb.org
The primary signaling pathway for beta-adrenergic receptors involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govnih.govfrontiersin.org cAMP then acts as a second messenger, activating downstream protein kinases and eliciting a cellular response. scielo.br By blocking the receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of cAMP. clinicalgate.comebi.ac.uk This inhibition of cAMP synthesis is a key mechanism by which beta-blockers exert their pharmacological effects. clinicalgate.com Studies measuring intracellular cAMP levels in response to beta-agonist stimulation in the presence and absence of this compound would confirm its antagonistic activity. nih.gov
GPCRs, upon activation, couple to heterotrimeric G proteins, which consist of α, β, and γ subunits. wikipedia.org Beta-adrenergic receptors primarily couple to the stimulatory G protein, Gs. scielo.br The binding of an agonist causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαs subunit. wikipedia.org This, in turn, leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase. nih.gov this compound, by stabilizing the inactive conformation of the receptor, prevents this G protein coupling and the subsequent activation of downstream effector systems. nih.govnih.gov The intricate network of G protein signaling involves multiple G protein subtypes and effector enzymes, leading to a wide range of cellular responses. scribd.comguidetopharmacology.org
Enzymatic Activity Modulation Relevant to Pharmacological Action (e.g., Ketone Reductases)
This compound is itself a product of enzymatic activity, specifically the reduction of the ketone group in levobunolol by ketone reductases. psu.edu These enzymes, also known as aldo-keto reductases, are a superfamily of NAD(P)H-dependent oxidoreductases with broad substrate specificity. nih.govmdpi.com In ocular tissues, ketone reductase activity has been identified in the corneal epithelium, iris-ciliary body, and lens. nih.govresearchgate.net The activity of these enzymes is NADPH-dependent. nih.gov The conversion of levobunolol to this compound is a significant metabolic pathway, and the resulting metabolite is equipotent to the parent compound in its beta-blocking activity. jaypeedigital.com
In Vitro Cellular and Tissue-Based Pharmacological Assays
In vitro cellular and tissue-based assays are fundamental in preclinical research to elucidate the metabolic pathways of drug candidates. These assays provide critical insights into how a compound is processed at the cellular level, particularly within target tissues and primary metabolic organs.
Organ-Culture Techniques for Ocular Tissue Metabolism Research
Organ-culture techniques are pivotal in studying the metabolism of ophthalmic drugs within the complex microenvironment of ocular tissues. nih.gov These methods maintain the viability and metabolic activity of tissues like the cornea, allowing for detailed investigation of drug transformation. blood.canih.gov
Research on the metabolism of levobunolol to its active metabolite, this compound, has effectively utilized organ-culture systems. nih.gov Studies using this technique have demonstrated that the corneal formation of this compound is a significant metabolic pathway. nih.govebi.ac.uk Key findings from these organ-culture studies include:
pH-Dependent Metabolism: The conversion of levobunolol to this compound in the cornea is influenced by pH. The rate of formation increases as the pH of the incubation medium rises from 5.3 to 8.3. nih.govebi.ac.uk
Saturable Kinetics: The enzymatic process responsible for this conversion is saturable. At a pH of 7.4, the maximum velocity (Vmax) of this compound formation was determined to be 13.2 nmol/min/gm of cornea, with a Michaelis constant (Km) of 1.48 mM. nih.govebi.ac.uk This indicates a capacity-limited metabolic process within the corneal epithelial cells. nih.gov
Tissue Distribution: Following the topical application of levobunolol to rabbit eyes, this compound becomes the predominant drug-related species in the cornea, aqueous humor, and iris-ciliary body after reaching distribution equilibrium. nih.govebi.ac.uk
These findings highlight the cornea's active role in the metabolic activation of levobunolol. The ketone reductase enzyme, primarily located in the corneal epithelium, is responsible for this conversion. psu.edu The activity of this enzyme is notably dependent on NADPH. psu.edu
Interactive Table: Kinetic Parameters of this compound Formation in Cornea
| Parameter | Value | Condition |
| Vmax | 13.2 nmol/min/gm of cornea | pH 7.4 |
| Km | 1.48 mM | pH 7.4 |
S9 Fraction Metabolism Studies (Ocular and Hepatic Fractions)
S9 fractions, which contain both microsomal and cytosolic enzymes, are extensively used in in vitro metabolism studies to compare metabolic pathways across different tissues and species. researchgate.netnih.govtaylorandfrancis.comxenotech.com Research utilizing S9 fractions from ocular and hepatic tissues of rats, rabbits, and humans has provided a comprehensive understanding of levobunolol metabolism, including the formation of this compound. researchgate.netnovartis.comresearchgate.netnih.gov
These studies have revealed that levobunolol is metabolized via reduction to this compound in all tested ocular and liver S9 fractions. researchgate.net High-resolution mass spectrometry has been instrumental in identifying this compound as a key metabolite. ebi.ac.ukresearchgate.netnih.gov
A significant finding from these comparative studies is the difference in metabolic activity between ocular and hepatic tissues. The data strongly suggest that liver S9 fractions are a poor surrogate for predicting the metabolism that occurs in the eye. researchgate.netnovartis.comresearchgate.netnih.gov For instance, while rat liver S9 and human ocular S9 fractions produced the most metabolites of levobunolol, there were considerable species- and organ-specific differences. researchgate.netresearchgate.netnih.gov
The formation of this compound (identified as metabolite M11 in some studies) was observed across all species and tissue types, but the rate and extent of its formation varied. researchgate.netresearchgate.net This underscores the importance of using tissue-specific models for accurate metabolic profiling of ophthalmic drugs. The research also uncovered other metabolites, including a direct acetyl conjugate of levobunolol, which had not been previously reported. ebi.ac.uknovartis.comnih.gov
Interactive Table: Comparative Metabolism of Levobunolol in S9 Fractions
| Species | Tissue Fraction | Key Metabolite Formed | Implication |
| Human | Ocular S9 | This compound, Acetyl conjugates | High metabolic activity, organ-specific pathways. researchgate.netnovartis.comresearchgate.net |
| Human | Liver S9 | This compound, Acetyl conjugates | Not a direct surrogate for ocular metabolism. researchgate.netresearchgate.net |
| Rabbit | Ocular S9 | This compound | Lower formation rate compared to human ocular S9. researchgate.net |
| Rabbit | Liver S9 | This compound | Highest formation rate among all tested fractions. researchgate.net |
| Rat | Ocular S9 | This compound | Lowest formation rate among all tested fractions. researchgate.net |
| Rat | Liver S9 | This compound, Oxidized/acetylated metabolites | High number of metabolites formed. researchgate.netresearchgate.net |
Preclinical Pharmacokinetics and Pharmacodynamics Non Human Biological Systems
Absorption and Tissue Distribution in Experimental Animal Models
The movement and concentration of dihydrolevobunolol within the body have been characterized in various animal models, with a particular focus on ocular tissues following topical administration of its parent compound, levobunolol (B1674948).
Ocular Tissue Distribution Research (e.g., Aqueous Humor, Cornea, Iris-Ciliary Body)
Following topical application of levobunolol to the eyes of rabbits, both the parent drug and its metabolite, this compound, are rapidly absorbed. nih.gov High levels of radioactivity, indicating the presence of the drug and its metabolites, were found in all tissues of the anterior segment of the eye in albino rabbits, with the highest concentrations observed in the cornea and iris. hres.ca Radioactivity was detected as early as 15 minutes post-instillation, reaching its peak in most tissues at 30 minutes. hres.ca
Studies have demonstrated that after reaching distribution equilibrium, this compound becomes the predominant drug-related species in the cornea, aqueous humor, and iris-ciliary body. nih.gov The concentration of both levobunolol and this compound in these ocular tissues remains in the micromolar range throughout the experimental period. nih.gov The conversion of levobunolol to this compound occurs within the cornea. clinicalgate.com Research in pigmented rabbits has detailed the distribution of the enzyme responsible for this conversion, ketone reductase, with the highest activity found in the corneal epithelium, followed by the iris-ciliary body, conjunctiva, and lens. nih.gov
| Tissue | Relative Ketone Reductase Activity |
| Corneal Epithelium | > Iris-Ciliary Body |
| Iris-Ciliary Body | > Conjunctiva |
| Conjunctiva | > Lens |
This table illustrates the relative activity of ketone reductase in various ocular tissues of the pigmented rabbit, the enzyme responsible for converting levobunolol to this compound. nih.gov
Systemic Distribution Patterns in Animal Models
While primarily administered for local effects in the eye, systemic absorption of levobunolol and subsequent distribution of this compound have been observed in animal models. nih.gov The majority of levobunolol is metabolized in the liver and red blood cells to this compound. jkscience.org This metabolite then undergoes renal excretion, with a smaller portion eliminated unchanged in the feces and urine. jkscience.org
Biotransformation Pathways and Metabolite Research in Preclinical Species
The transformation of levobunolol into this compound and other metabolites is a critical aspect of its preclinical profile.
Identification of Novel Metabolites and Metabolic Pathways
In vitro studies using ocular and liver S9 fractions from rats and rabbits have been instrumental in identifying the metabolic pathways of levobunolol. researchgate.net A significant finding from this research was the identification of sixteen metabolites, eleven of which had not been previously reported in the literature. researchgate.net Among these novel findings was a direct acetyl conjugate of levobunolol, which was observed in all ocular and liver fractions studied. researchgate.netnih.gov The primary routes of biotransformation include the reduction of levobunolol to this compound, oxidation of the side chain, hydroxylation of the naphthalenone ring system, and conjugation of the parent compound and its metabolites. e-lactancia.org
Pharmacological Activity Assessment of Identified Metabolites
This compound is not merely a byproduct of metabolism; it is an active metabolite with pharmacological potency comparable to its parent compound, levobunolol. wikipedia.orgjkscience.orgbmctoday.net Its beta-adrenoceptor antagonist properties are similar in potency to levobunolol. hres.cae-lactancia.org Studies in normotensive rabbits have shown that topically applied this compound can effectively block isoproterenol-induced ocular hypotension, indicating a beta-blocking potency similar to that of timolol (B1209231). nih.gov This high potency suggests that the ocular metabolism of levobunolol to this compound may contribute significantly to its clinical effectiveness. nih.gov
Excretion Mechanisms in Preclinical Models (e.g., Renal and Biliary Excretion)
In various animal models, the elimination of levobunolol and its primary active metabolite, this compound, occurs predominantly through extensive metabolic transformation followed by excretion. mdpi.com Studies conducted in mice, rats, and dogs have consistently shown that the primary route of elimination for the administered dose and its metabolites is via the urine. mdpi.comalimentiv.com
While renal excretion is the main pathway, evidence also points to the involvement of biliary elimination. mdpi.com In rats, a moderate degree of biliary excretion has been observed, with indications of enterohepatic circulation. mdpi.com This suggests that after being excreted into the bile and then the intestine, the compound or its metabolites may be reabsorbed back into circulation. Similar evidence of biliary elimination has also been suggested in dog models. mdpi.com
Analysis of urine content in preclinical species reveals that unchanged levobunolol and this compound are present in only small quantities. mdpi.com A study in female beagles dosed with 14C-labeled bunolol (B1668053) found that 61% of the radioactive dose was excreted in the urine within 24 hours. alimentiv.com The urinary metabolites included a small amount of unchanged dihydrobunolol, accounting for 0.5% of the urinary radioactivity, and conjugated dihydrobunolol, which made up 2.8%. alimentiv.com This indicates that in dogs, this compound is excreted in the urine in both its free form and as a conjugate. The biotransformation mechanisms, including conjugation, show species-specific variations. For instance, in mice and rats, hydroxylation of the ring system followed by conjugation with glucuronic acid is the dominant metabolic pathway. mdpi.com
| Metabolite | Percentage of Urinary Radioactivity (%) | Reference |
|---|---|---|
| Dihydrobunolol | 0.5 | alimentiv.com |
| Conjugated Dihydrobunolol | 2.8 | alimentiv.com |
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models and In Vitro Systems
This compound is the principal metabolite of levobunolol and exhibits similar biological activity. mdpi.com In vitro and in vivo studies have established that it is an equipotent beta-adrenoceptor antagonist to its parent compound, levobunolol. researchgate.net
The beta-adrenergic blocking potency of this compound has been demonstrated in preclinical models. In a study using normotensive rabbits, the ability of this compound to block isoproterenol-induced ocular hypotension was investigated. researchgate.netnih.gov Isoproterenol is a non-selective beta-adrenergic agonist that typically lowers intraocular pressure. The antagonist activity of this compound was evident in its ability to counteract this effect.
| Concentration of Topically Applied this compound | Observed Effect | Reference |
|---|---|---|
| 0.001% | Virtually abolished the response to isoproterenol | researchgate.netnih.gov |
| 0.01% | Virtually abolished the response to isoproterenol | researchgate.netnih.gov |
The duration of the pharmacological effects of this compound is influenced by its pharmacokinetic profile, particularly its elimination half-life. In preclinical animal models such as rats and dogs, both levobunolol and its active metabolite, this compound, are eliminated from the blood at nearly equal and rapid rates. mdpi.com The determined half-lives for both substances in these species were less than 2 hours. mdpi.com This short half-life suggests that the direct pharmacological effects of this compound following its formation would have a correspondingly limited duration in these animal models.
The long-acting hypotensive action observed with levobunolol is attributed to the formation of this compound, which has a significantly longer half-life than timolol in some contexts. jaypeedigital.com While the plasma half-life of this compound is approximately seven hours in humans following oral administration of levobunolol, the preclinical data from rats and dogs indicate a much shorter duration of systemic exposure. mdpi.come-lactancia.org The sustained ocular effects seen in clinical use may be related to retention of the drug and its active metabolite in ocular tissues, leading to a prolonged local pharmacological action despite rapid systemic clearance.
Theoretical and Computational Chemistry in Dihydrolevobunolol Research
Structure-Activity Relationship (SAR) Studies and Molecular Descriptors
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of Dihydrolevobunolol relates to its biological activity. nih.gov These studies involve systematically altering parts of the molecule and observing the effect on its efficacy. The goal is to identify the key chemical features, or "pharmacophores," responsible for its therapeutic action.
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These can be broadly categorized as 1D, 2D, and 3D descriptors. In the context of this compound, these descriptors help in building mathematical models that correlate its structure with its activity. kaggle.com
1D Descriptors: These include basic properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and topological parameters.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to its shape, volume, and surface area. nih.gov
By analyzing these descriptors for a series of this compound analogs, researchers can deduce which structural modifications enhance or diminish its activity. For example, altering the substituent on the aromatic ring or changing the stereochemistry of the hydroxyl and tert-butylamino groups can significantly impact its binding affinity to beta-adrenergic receptors. Key properties often found to be important in such studies include mass, polarizability, electronegativity, and van der Waals volume. researchgate.net
A hypothetical SAR table for this compound analogs might look like this:
| Analog | Modification | Molecular Descriptor (Example: LogP) | Relative Activity |
| This compound | - | 2.5 | 1.0 |
| Analog A | Removal of hydroxyl group | 3.0 | 0.2 |
| Analog B | Replacement of tert-butyl with isopropyl | 2.2 | 0.8 |
| Analog C | Addition of a chloro group to the ring | 3.1 | 1.5 |
This data helps in constructing a comprehensive SAR profile, guiding further drug design efforts.
Molecular Docking and Dynamics Simulations with Receptor Targets
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second (the receptor, such as the β-adrenergic receptor). mdpi.comnih.gov This method is crucial for understanding the specific interactions that stabilize the ligand-receptor complex. researchgate.net The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. mdpi.com
For this compound, docking studies have been pivotal in elucidating its binding mode within the active site of β-adrenergic receptors. researchgate.net These studies have revealed key hydrogen bonds and hydrophobic interactions between the drug and specific amino acid residues of the receptor. mdpi.com For instance, the hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are often identified as critical for forming hydrogen bonds with serine and aspartate residues in the receptor's binding pocket. researchgate.net
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. nih.govutep.edu This allows researchers to observe the conformational changes in both the ligand and the receptor upon binding and to assess the stability of the complex. researchgate.netsemanticscholar.org
MD simulations of this compound bound to a β-adrenergic receptor can reveal:
The stability of the initial docked pose over time.
The flexibility of different parts of the drug molecule within the binding site.
The role of water molecules in mediating interactions.
These simulations provide a more realistic and detailed understanding of the binding process, complementing the findings from molecular docking. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com In essence, QSAR models attempt to predict the activity of new, untested compounds based on their molecular descriptors. nih.govchemmethod.com
The general form of a QSAR model is: Activity = f(Molecular Descriptors) wikipedia.org
For this compound and its analogs, a QSAR study would involve:
Data Set Preparation: A set of this compound analogs with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) are calculated for each analog. r-project.org
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a model that best correlates the descriptors with the observed activity. chemmethod.commdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
A successful QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. jocpr.com The descriptors included in the final QSAR model can also provide insights into the key structural features that govern the activity of this compound. researchgate.net
| QSAR Model Component | Description |
| Dependent Variable | Biological activity of this compound analogs (e.g., IC50, Ki). |
| Independent Variables | Calculated molecular descriptors (e.g., LogP, molecular weight, topological indices, electronic properties). kaggle.com |
| Mathematical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). chemmethod.com |
| Validation | Cross-validation (Leave-One-Out), external test set prediction. |
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are particularly useful for determining various molecular properties of this compound with a high degree of accuracy. mpg.decond-mat.de
Key molecular properties of this compound that can be calculated using DFT include: github.ioornl.gov
Optimized Geometry: The most stable 3D conformation of the molecule.
Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation of new analogs.
Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity index, which can provide insights into the molecule's chemical reactivity.
DFT calculations can, for example, reveal the regions of this compound that are more likely to engage in electrostatic interactions or act as hydrogen bond donors or acceptors. This information is invaluable for understanding its binding mechanism at a sub-atomic level and for designing analogs with improved interaction profiles. ajchem-a.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore Modeling
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov Pharmacophore modeling for this compound involves identifying the key features responsible for its binding to β-adrenergic receptors. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. medsci.org
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. nih.govmdpi.com
Virtual Screening
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com When combined with a validated pharmacophore model for this compound, virtual screening can be a powerful tool for discovering new lead compounds. nih.gov
The process typically involves:
Database Preparation: A large database of commercially or synthetically available compounds is prepared in a 3D format.
Pharmacophore-Based Screening: The pharmacophore model is used to rapidly filter the database, retaining only those molecules that match the key features. medsci.org
Docking-Based Screening: The hits from the pharmacophore screen are then subjected to molecular docking to predict their binding affinity and orientation within the receptor's active site. nih.gov
Hit Selection and Experimental Validation: The top-ranking compounds are selected for experimental testing to confirm their biological activity.
This hierarchical approach allows for the efficient screening of millions of compounds, significantly accelerating the process of identifying novel and structurally diverse candidates with the potential to act as β-adrenergic antagonists. ajchem-a.com
Advanced Research Methodologies and Applications
Dihydrolevobunolol as a Pharmacological Probe for Receptor and Enzyme Biology
This compound, the principal active metabolite of the non-selective beta-adrenergic receptor antagonist levobunolol (B1674948), serves as a valuable pharmacological tool for investigating the intricacies of receptor and enzyme biology. Its high potency and specific binding characteristics make it an effective probe for delineating the function and regulation of beta-adrenergic receptors. Research has shown that this compound binds to beta-adrenergic receptors with a high affinity, comparable to that of its parent compound, levobunolol. sci-hub.se This allows for its use in competitive binding assays to characterize the affinity and selectivity of novel beta-blockers.
Beyond its utility in receptor studies, this compound is instrumental in probing the activity of certain metabolic enzymes. The biotransformation of levobunolol to this compound is primarily mediated by carbonyl reductases. sci-hub.se This metabolic pathway makes this compound, and its formation rate, an indirect marker for the activity of these enzymes in various tissues, particularly in ocular and hepatic systems. Inhibition studies utilizing levobunolol and monitoring the production of this compound can help in identifying and characterizing inhibitors of carbonyl reductases, a family of enzymes implicated in the metabolism of numerous xenobiotics and endogenous compounds. sci-hub.se
The binding affinity of this compound to beta-adrenergic receptors has been quantified in various preclinical models. For instance, in rat lung homogenates, both levobunolol and this compound have demonstrated high-affinity binding to beta-adrenoceptors. This underscores the role of this compound as a potent, non-selective beta-blocker, making it a reliable probe for studies on beta-receptor pharmacology.
Development of Innovative In Vitro and Ex Vivo Research Models
The study of this compound has been greatly advanced by the development of sophisticated in vitro and ex vivo research models, particularly in the context of ocular pharmacology. These models are crucial for understanding the metabolic conversion of levobunolol to this compound and for assessing its pharmacological effects in a controlled environment.
A significant advancement in this area is the use of ocular and liver S9 fractions from various species, including rats, rabbits, and humans, to study the in vitro metabolism of levobunolol. researchgate.net These subcellular fractions contain a rich milieu of metabolic enzymes, including the carbonyl reductases responsible for the formation of this compound. sci-hub.se Such models have been instrumental in demonstrating species-specific differences in metabolic rates and pathways, providing critical data for the preclinical assessment of drug candidates. researchgate.net Research using these models has revealed that the formation of this compound can vary significantly between species and between ocular and hepatic tissues, highlighting the importance of using tissue- and species-relevant models in preclinical drug development. researchgate.net
Table 1: In Vitro Metabolism of Levobunolol to this compound in Ocular and Liver S9 Fractions
| Species | Tissue Fraction | This compound Formation | Key Findings |
| Human | Ocular S9 | Active | Demonstrates ocular metabolic capacity. |
| Human | Liver S9 | Active | Confirms hepatic metabolism. |
| Rabbit | Ocular S9 | Active | Used as a common preclinical model. |
| Rabbit | Liver S9 | Highly Active | Shows significant hepatic conversion. |
| Rat | Ocular S9 | Active | Highlights species differences. |
| Rat | Liver S9 | Active | Provides comparative metabolic data. |
Ex vivo models, such as cultured trabecular meshwork cells and perfused anterior segments of the eye, offer a more integrated system to study the effects of this compound on ocular physiology. These models allow for the investigation of cellular responses to beta-blockade, including changes in aqueous humor dynamics, without the complexities of in vivo systems. For example, studies on cultured bovine trabecular meshwork cells have shown that beta-blockers like levobunolol can induce morphological changes in these cells, which are critical for regulating intraocular pressure.
Comparative Preclinical Pharmacology with Related Beta-Blockers in Research Contexts
Comparative preclinical studies are essential for contextualizing the pharmacological profile of this compound relative to other beta-adrenergic antagonists. These studies typically involve head-to-head comparisons of potency, selectivity, and efficacy in various in vitro and in vivo models. This compound, being an active metabolite of levobunolol, is often compared with established beta-blockers like timolol (B1209231) and the beta-1 selective antagonist, betaxolol.
In terms of potency, this compound has been shown to be equipotent to its parent compound, levobunolol, and demonstrates a similar beta-blocking capacity to timolol. sci-hub.se Clinical and preclinical studies have indicated that levobunolol, through its conversion to this compound, provides a reduction in intraocular pressure (IOP) that is significantly greater than that achieved with betaxolol. nih.gov
Table 2: Comparative Efficacy of Levobunolol and Betaxolol in Reducing Intraocular Pressure (IOP)
| Treatment Group | Mean Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) |
| Levobunolol (0.25%) | ~25 | 6.2 |
| Levobunolol (0.5%) | ~25 | 6.0 |
| Betaxolol (0.5%) | ~25 | 3.7 |
These comparative studies are crucial for establishing the therapeutic potential and niche of new drug candidates. The non-selective beta-blocking profile of this compound, similar to timolol and its parent compound, contrasts with the cardioselective profile of betaxolol. nih.gov This distinction is a key consideration in preclinical research aimed at developing beta-blockers with specific therapeutic profiles and minimized side effects. The equipotent nature of this compound to levobunolol contributes to the sustained duration of action of the parent drug. sci-hub.se
Applications in Drug Discovery Platforms and Preclinical Candidate Evaluation
This compound, as a well-characterized active metabolite, plays a significant role in modern drug discovery platforms and the preclinical evaluation of new chemical entities. The understanding of its formation and pharmacological activity is integral to the lead optimization process for new beta-blocker candidates.
In high-throughput screening (HTS) assays, which are designed to rapidly assess the biological activity of large numbers of compounds, this compound can be used as a reference compound. bmglabtech.com Its known potency and mechanism of action provide a benchmark against which the activity of novel compounds targeting beta-adrenergic receptors can be measured. Furthermore, in vitro metabolic stability assays, often part of the early drug discovery cascade, can be designed to assess the potential for new compounds to be metabolized by carbonyl reductases by observing their ability to inhibit the formation of this compound from levobunolol.
Future Directions in Dihydrolevobunolol Academic Research
Emerging Research Areas and Unexplored Pharmacological Targets
While the primary mechanism of dihydrolevobunolol as a β-adrenoceptor antagonist is well-established, emerging research seeks to uncover additional pharmacological targets and therapeutic applications. nih.gov The complexity of ocular physiology suggests that a multi-targeted approach could yield superior clinical outcomes.
Key Emerging Research Areas:
Neuroprotection: Investigating the potential neuroprotective effects of this compound on retinal ganglion cells, independent of its IOP-lowering activity, is a promising avenue. This could be particularly relevant for glaucoma, a neurodegenerative disease of the optic nerve.
Ocular Blood Flow: Exploring the influence of this compound on ocular blood flow dynamics could reveal new mechanisms for its therapeutic action and potential benefits for ocular perfusion. visionresearchfoundation.org
Anti-inflammatory Properties: Delving into potential anti-inflammatory actions of the compound within the ocular environment could open up its use in a broader range of ophthalmic conditions.
Unexplored Pharmacological Targets:
Academic research is beginning to look beyond traditional targets. The exploration of the "unexplored target space" within the human genome presents a significant opportunity for drug discovery. nih.govrsc.org For this compound, this could involve:
G-protein coupled receptors (GPCRs) beyond β-adrenoceptors: Investigating interactions with other GPCRs, such as serotonin (B10506) receptors (e.g., 5-HT2A,2B,2C), which have shown potential in modulating IOP, could reveal novel polypharmacological effects. nih.gov
Enzymatic Pathways: A deeper understanding of the enzymes involved in the metabolism of levobunolol (B1674948) to this compound and its subsequent biotransformation could uncover new targets for modulating its activity and duration of action. researchgate.netresearchgate.net
Advancements in Synthetic Routes for Analogues and Research Compounds
The synthesis of this compound analogues is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with improved pharmacological profiles. openaccessjournals.com Modern synthetic chemistry offers a powerful toolkit for creating diverse molecular architectures. openaccessjournals.comrsc.org
Strategies for Analogue Synthesis:
Retrosynthetic Analysis: This foundational approach allows for the deconstruction of complex target analogues into simpler, commercially available starting materials, guiding the design of efficient synthetic pathways. openaccessjournals.com
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Negishi and Stille couplings can be employed to create novel aryl-aryl bonds, enabling the synthesis of analogues with modified aromatic ring systems. beilstein-journals.org
De Novo Ring Synthesis: For significant structural modifications, constructing the heterocyclic or carbocyclic core of this compound from basic principles offers maximum flexibility in analogue design. beilstein-journals.org
| Synthetic Strategy | Description | Application in this compound Research |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the parts of the molecule responsible for its biological activity. | To identify which functional groups are essential for β-blocking activity and to explore modifications that might introduce new pharmacological properties. |
| Combinatorial Chemistry | The rapid synthesis of a large number of different but structurally related molecules. | To generate a library of this compound analogues for high-throughput screening against various pharmacological targets. |
| Fragment-Based Drug Discovery | Identifying small chemical fragments that bind to a biological target and then growing them or combining them to produce a lead compound. | To design novel ligands for unexplored targets by identifying fragments that bind to specific pockets and then linking them to a this compound scaffold. |
Integration of Advanced Omics Technologies in Preclinical Biotransformation Research
The study of how this compound is metabolized in the eye is critical for understanding its efficacy and duration of action. Recent research has already highlighted the complexity of levobunolol's ocular metabolism, identifying numerous previously unreported metabolites. researchgate.netebi.ac.uk The integration of "omics" technologies promises to provide an unprecedentedly detailed view of these biotransformation pathways. biobide.combioaster.org
Omics Approaches in Biotransformation Research:
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. High-resolution mass spectrometry can be used to identify and quantify known and novel metabolites of this compound in ocular tissues. researchgate.netresearchgate.net
Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify which genes encoding metabolic enzymes are upregulated or downregulated in response to this compound exposure. biobide.comresearchgate.net
Proteomics: This technology allows for the large-scale study of proteins, providing direct evidence of the expression levels of metabolic enzymes involved in this compound's biotransformation. biobide.comresearchgate.net
Genomics: Analyzing the genetic makeup of individuals can help identify polymorphisms in metabolic enzymes that may lead to inter-individual differences in drug response. biobide.com
The integration of these multi-omics datasets, often facilitated by bioinformatics and artificial intelligence, can create a comprehensive map of the metabolic fate of this compound, moving from a single-pathway view to a systems-level understanding. azolifesciences.comtci-thaijo.org
Development of Novel Preclinical Models for Mechanistic Insights
To fully explore the emerging research areas and validate new pharmacological targets, the development of more sophisticated preclinical models is essential. arvojournals.org These models should more accurately recapitulate the complexity of the human eye and its diseases.
Future Preclinical Models:
Humanized Animal Models: The use of immunodeficient mice with reconstituted human immune systems can provide a more relevant model for studying inflammatory responses and immune cell interactions in the context of ocular drug application. nih.gov
3D Ocular Organoids and "Eye-on-a-Chip" Models: These in vitro microphysiological systems can incorporate multiple human CNS cell types, including a functional cerebrovasculature, offering a powerful platform for studying drug transport, metabolism, and mechanism of action in a human-relevant context. nih.gov
Disease-Specific Models: The development of animal and in vitro models that more accurately mimic the pathophysiology of complex ocular diseases like glaucoma, including the neurodegenerative aspects, will be crucial for evaluating the full therapeutic potential of this compound and its analogues. nih.gov
The pursuit of these future research directions will undoubtedly deepen our understanding of this compound's pharmacology and has the potential to lead to the development of next-generation ophthalmic therapies with improved efficacy and broader clinical utility.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to confirm the metabolic pathway of dihydrolevobunolol in ocular tissues?
- This compound is synthesized via reductive metabolism of levobunolol in the corneal epithelium and iris-ciliary body (ICB). Researchers use cell-free preparations from human liver or ocular tissues to study NADPH-dependent ketone reductase activity, validated via techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectrometry . For ocular studies, topical administration in animal models (e.g., rabbits) is followed by metabolite detection in aqueous humor and ICB using high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Q. How do researchers validate the bioactivity of this compound compared to its parent compound, levobunolol?
- Comparative bioactivity studies involve in vivo models (e.g., dogs) to measure antagonism of isoproterenol-induced cardiovascular effects. Both compounds are administered intravenously, with outcomes like blood pressure, heart rate, and contractile force monitored. This compound demonstrates equivalent potency to levobunolol but exhibits a longer half-life (7 hours), supporting once-daily dosing in glaucoma therapy .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Key techniques include:
- Elemental analysis for molecular formula confirmation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, ketone).
- UV spectrometry for detecting aromatic/conjugated systems.
- 2,4-Dinitrophenylhydrazone derivatization to confirm the absence of reactive carbonyl groups, distinguishing it from levobunolol .
Advanced Research Questions
Q. How can researchers address contradictions in reported metabolic enzyme specificity for this compound synthesis?
- Discrepancies arise from enzyme source variability (e.g., human liver vs. ocular tissues). To resolve this:
- Conduct pH-dependent enzyme assays (e.g., cytosolic liver reductase activity peaks at pH 6.0 but reverses at higher pH).
- Use NADPH/NADH cofactor specificity tests to identify optimal reaction conditions.
- Cross-validate findings with synthetic this compound to rule out artifact formation .
Q. What experimental design considerations are essential for studying this compound’s ocular pharmacokinetics?
- Participant selection : Use animal models (e.g., rabbits) with documented enzyme expression in ICB and corneal epithelium.
- Dosage optimization : Account for rapid metabolite conversion by adjusting topical instillation frequency.
- Data collection : Measure aqueous humor concentrations at timed intervals post-administration and correlate with intraocular pressure (IOP) reduction.
- Ethical compliance : Follow institutional guidelines for humane animal use and tissue sampling .
Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?
- Feasible : Use in vitro liver cytosol assays to screen for interspecies metabolic differences before progressing to in vivo models.
- Novel : Explore this compound’s potential beyond glaucoma (e.g., cardiovascular side effect mechanisms).
- Ethical : Ensure compliance with human tissue use regulations if using post-mortem liver samples.
- Relevant : Align with unmet needs in sustained-release β-blocker therapies .
Q. What statistical approaches resolve variability in this compound’s metabolic exposure across tissues?
- Use multivariate regression to analyze factors like enzyme concentration, cofactor availability, and tissue permeability.
- Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict metabolite accumulation in the ICB versus systemic circulation.
- Report data with confidence intervals and sensitivity analyses to address outliers .
Methodological Guidance for Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s systemic versus local activity?
- Step 1 : Systematically review study designs (e.g., route of administration, dosage, model species).
- Step 2 : Replicate key experiments under standardized conditions (e.g., identical NADPH concentrations).
- Step 3 : Conduct comparative potency assays in isolated tissues (e.g., ICB vs. cardiac tissue) to isolate site-specific effects .
Q. What frameworks guide hypothesis formulation for this compound’s enzyme-substrate interactions?
- PICO Framework :
- Population : Human liver cytosol or ocular tissue enzymes.
- Intervention : NADPH/NADH cofactor supplementation.
- Comparison : Levobunolol vs. synthetic this compound.
- Outcome : Reaction rate and metabolite yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
